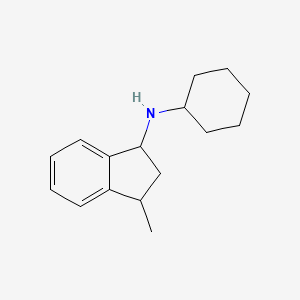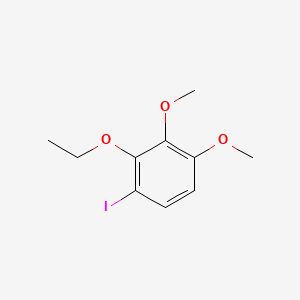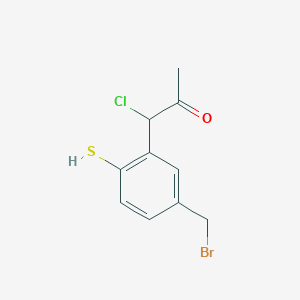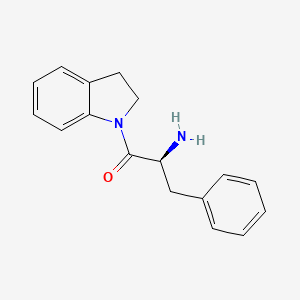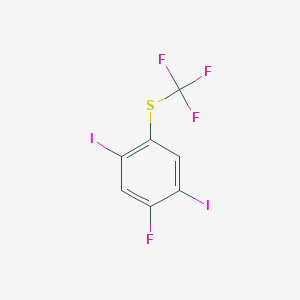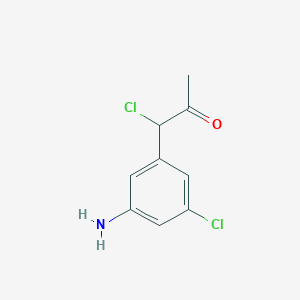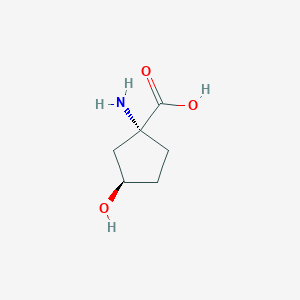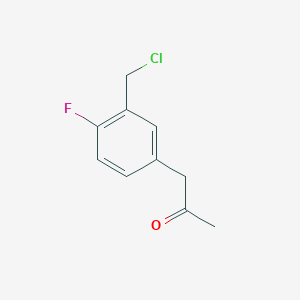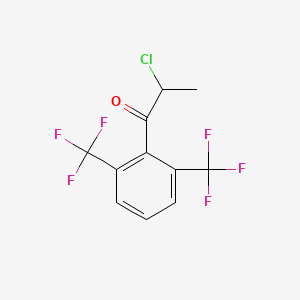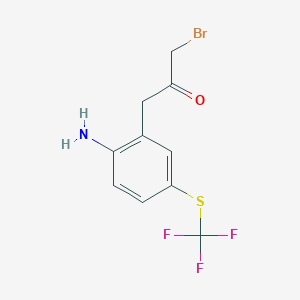
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a ketone, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves the condensation of 3-ethoxy-3-oxopropylbenzene with acrylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 3-(2-(3-carboxy-3-oxopropyl)phenyl)acrylic acid.
Reduction: Formation of 3-(2-(3-ethoxy-3-hydroxypropyl)phenyl)acrylic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Similar structure but lacks the ethoxy and acrylic acid moieties.
Cinnamic acid: Contains an acrylic acid moiety but lacks the ethoxy and ketone groups.
Acetophenone: Contains a ketone group but lacks the ethoxy and acrylic acid moieties.
Uniqueness
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethoxy group, ketone, and acrylic acid moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-[2-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(17)10-8-12-6-4-3-5-11(12)7-9-13(15)16/h3-7,9H,2,8,10H2,1H3,(H,15,16) |
Clave InChI |
RWDPCTBPLNPSGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC=CC=C1C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


